DuoDERM dressings are classified as hydrocolloid dressings, which are made from a combination of hydrophilic polymers that form a gel-like substance upon contact with wound exudate. This classification places DuoDERM within the broader category of advanced wound care products that aim to enhance the healing process by providing optimal conditions for tissue regeneration .
The synthesis of DuoDERM involves the formulation of hydrocolloid materials, primarily using elastomeric polymers such as carboxymethylcellulose, gelatin, and pectin. These components are combined in specific ratios to create a matrix that can absorb moisture and exudate from wounds while remaining flexible and conformable to various body contours. The manufacturing process includes:
DuoDERM's molecular structure consists of a complex network of cross-linked hydrocolloid polymers that form a gel when hydrated. The primary components include:
The molecular weight of these polymers can vary significantly, influencing their absorption capacity and gel strength. Typically, the average molecular weight ranges from 50,000 to 200,000 Daltons for the primary components used in DuoDERM formulations .
When applied to a wound, DuoDERM undergoes several chemical interactions:
DuoDERM promotes healing through several mechanisms:
DuoDERM dressings are widely used in clinical settings for managing various types of wounds:
The foundational concept of moist wound healing emerged from George Winter's seminal 1962 research demonstrating that epithelialization proceeds twice as rapidly in a moist environment compared to dry scab conditions [5] [8]. This paradigm shift catalyzed the development of interactive dressings capable of maintaining optimal wound hydration. The first medical hydrocolloid application emerged serendipitously from ostomy care in the late 1960s, when nurses observed that peristomal skin irritation unexpectedly healed beneath Stomahesive® barriers (developed by Dr. James Chen at E.R. Squibb & Sons). This hydrocolloid compound—originally designed as a skin protector—demonstrated unforeseen wound-healing properties through fluid management and tissue protection [1] [5]. By the 1970s, researchers had systematically engineered these observations into dedicated wound dressings by combining hydrophilic colloids (gelatin, pectin) with elastomers and adhesives to create integrated moisture-retentive matrices [7].
Launched commercially as Granufilm® (later rebranded as Granuflex®) in the early 1980s, the original DUODERM formulation established the hydrocolloid dressing category. Its bilayer architecture featured:
Modern DUODERM iterations incorporate material science advancements:
Table 1: Evolution of DUODERM Hydrocolloid Formulations
Generation | Time Period | Key Material Innovations | Clinical Advantages |
---|---|---|---|
First (Granuflex®) | 1980s | Gelatin/pectin/CMC in polyisobutylene matrix | Moisture retention, autolytic debridement |
Second | 1990s | Cross-linked polymer networks, integrated films | Improved integrity during wear, reduced residue |
Third (Extra Thin) | 2000s-present | Hybrid acrylic-hydrocolloid systems, beveled edges | Thinner profiles (0.1mm), extended wear (7 days), anatomical contouring |
ConvaTec's intellectual property strategy protected critical innovations in hydrocolloid engineering. Key patents include:
Commercial milestones:
Table 2: Key DUODERM Patents and Commercialization Milestones
Year | Patent/Event | Significance | Current Status |
---|---|---|---|
1980 | Granuflex® launch | First commercial hydrocolloid wound dressing | Renamed DUODERM® (1985) |
1996 | EP0617938B1 | Multi-layer absorbent core design | Expired |
1997 | US5643187 | Moldable composition for irregular wounds | Expired |
2019 | UK00918027701 | Trademark registration for advanced formulations | Active |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: